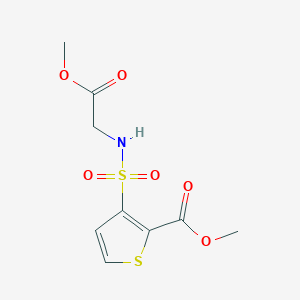

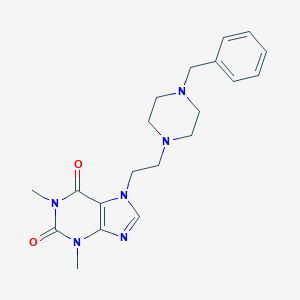

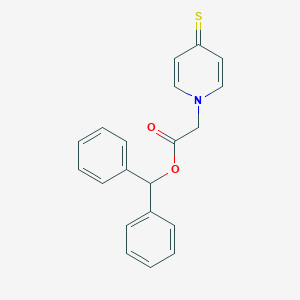

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine and its derivatives involves multiple steps, including reactions of phenoxyacetyl chloride with intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. These steps result in a series of compounds with promising antimicrobial activity against several plant fungi and bacteria, highlighting the compound's versatility in synthesis and application in antimicrobial agents (Liao et al., 2017).

Molecular Structure Analysis

The molecular structure and spectroscopic data of derivatives of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine have been elucidated using DFT calculations. These studies offer insights into the geometry, vibrational spectra, and molecular parameters such as bond lengths and angles. Such analyses facilitate understanding of the intramolecular charge transfer and the molecular electrostatic potential, which are crucial for predicting biological effects (Viji et al., 2020).

Chemical Reactions and Properties

The reactivity of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine allows for its participation in various chemical reactions, leading to novel compounds with enhanced properties. For example, its reaction with 2-aminothiazole yields compounds with significant tyrosinase inhibitory activity, suggesting potential applications in melanogenesis inhibition (Cytarska & Kolasa, 2023).

Physical Properties Analysis

The physical properties of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine derivatives, such as solubility, melting point, and crystal structure, are critical for their application in material science and pharmacology. Studies have detailed these aspects through crystallographic analyses and DFT calculations, providing a foundation for the development of new materials and drugs (Mudsainiyan & Jassal, 2016).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including thiazoles and their derivatives, are pivotal in the synthesis of a wide range of heterocycles. These compounds serve as crucial building blocks for creating complex molecules with potential pharmaceutical applications. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones showcases the reactivity of such structures in synthesizing heterocycles like pyrazolo-imidazoles and thiazoles, highlighting their importance in drug discovery and material science (Gomaa & Ali, 2020).

Biological Activities and Medicinal Chemistry

Thiazolidinone derivatives, which share a commonality with the chemical structure of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine, have been extensively reviewed for their vibrant biological activities. These activities encompass a broad spectrum, from antimicrobial to anticancer properties, showcasing the potential of such compounds in developing new therapeutic agents (ArunlalV. et al., 2015).

Synthetic Pathways and Green Chemistry

The synthesis of thiazolidinones and related structures often involves innovative methodologies that aim at enhancing selectivity, yield, and environmental friendliness. Green chemistry approaches, in particular, are emphasized to minimize the ecological impact of chemical syntheses. Such methodologies not only offer insights into the production of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine derivatives but also align with broader sustainability goals in chemical research (Santos et al., 2018).

Eigenschaften

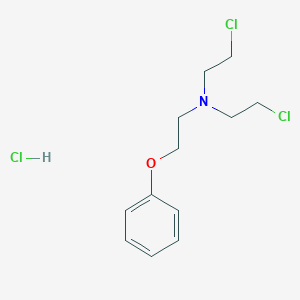

IUPAC Name |

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZJNMYKYSAYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354731 | |

| Record name | 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |

CAS RN |

105512-82-1 | |

| Record name | 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octreotide[reduced]](/img/structure/B12769.png)